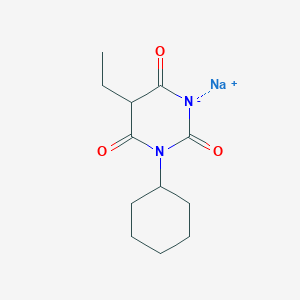

Sodium 1-cyclohexyl-5-ethylbarbiturate

Description

Historical Context and Evolution of Barbiturate (B1230296) Chemical Research

The journey of barbiturate research began in 1864 with the synthesis of barbituric acid by German chemist Adolf von Baeyer. libretexts.orglibretexts.org This foundational discovery, however, did not immediately lead to pharmacological applications, as barbituric acid itself is not pharmacologically active. pharmacyconcepts.in The key to unlocking the therapeutic potential of this class of compounds lay in the modification of the barbituric acid structure. The first pharmacologically active barbiturate, barbital, was synthesized in 1881 and introduced to medicine in 1904. slideshare.net This marked the beginning of a new era in medicinal chemistry, leading to the synthesis of over 2,500 different barbiturate analogs by pharmaceutical companies. libretexts.orglibretexts.org

The general synthesis of barbiturates is a relatively straightforward process that involves the reaction of diethyl malonate with urea (B33335). libretexts.orglibretexts.org This method allows for the introduction of various substituent groups at the 5-position of the barbituric acid ring, which was found to be crucial for their pharmacological activity. pharmacyconcepts.in Early research quickly established that 5,5-disubstituted derivatives possessed significant hypnotic and sedative properties. The evolution of barbiturate research saw the development of compounds with varying durations of action, from ultra-short-acting anesthetics to long-acting anticonvulsants, by altering the lipophilicity of the substituents at the C-5 position. pharmacyconcepts.in

Contemporary Academic Relevance of Barbiturate Scaffold Investigations

While the clinical use of many barbiturates has declined due to the development of safer alternatives with a wider therapeutic index, the barbiturate scaffold continues to be a subject of significant academic and industrial research. The versatility of the barbituric acid core allows for the synthesis of a wide array of derivatives with diverse biological activities. chemimpex.com Contemporary research focuses on exploring these derivatives for novel therapeutic applications beyond their traditional use as central nervous system depressants.

The barbiturate structure serves as a valuable building block in medicinal chemistry for the development of new compounds. chemimpex.com Its stability and reactivity make it an ideal starting point for various chemical reactions, including condensation and cyclization processes. chemimpex.com Modern research efforts are directed towards synthesizing barbiturate derivatives with potential applications as anticonvulsants, and in other therapeutic areas. The unique structure of the barbiturate scaffold allows for tailored modifications to enhance bioavailability and efficacy for specific targets. chemimpex.com

Positioning of Sodium 1-cyclohexyl-5-ethylbarbiturate within Specialized Barbiturate Research

This compound, the sodium salt of 1-cyclohexyl-5-ethylbarbituric acid, is a specific derivative that occupies a niche within the broader field of barbiturate research. Information from chemical suppliers and databases indicates its primary role as a research chemical and a precursor in the synthesis of other barbiturate derivatives. chemimpex.comcymitquimica.com Its unique structure, featuring a cyclohexyl group at the N-1 position and an ethyl group at the C-5 position, suggests specific chemical and pharmacological properties that differentiate it from more common barbiturates.

The presence of the cyclohexyl group, a bulky and lipophilic substituent, at the nitrogen atom is a key feature. N-substitution in barbiturates is known to influence their onset and duration of action. nih.gov The ethyl group at the 5-position is a common feature in many clinically used barbiturates and contributes to its sedative-hypnotic potential. The combination of these substituents in this compound suggests a compound with potentially rapid onset and a specific pharmacological profile that is of interest in neuroscience research for studying the mechanisms of action of barbiturates. chemimpex.com

While detailed, peer-reviewed research focusing exclusively on this compound is not abundant in publicly accessible literature, its availability as a research compound underscores its value to the scientific community. It serves as a tool for investigating structure-activity relationships within the barbiturate class and as a starting material for the synthesis of novel, potentially more potent or selective, therapeutic agents. chemimpex.com Its application extends to analytical chemistry, where it is used as a standard for the identification and quantification of similar compounds. chemimpex.com Furthermore, its sedative properties have found utility in the formulation of anesthetics in veterinary medicine. chemimpex.com

Structure

3D Structure of Parent

Properties

CAS No. |

59960-29-1 |

|---|---|

Molecular Formula |

C12H17N2NaO3 |

Molecular Weight |

260.26 g/mol |

IUPAC Name |

sodium;1-cyclohexyl-5-ethylpyrimidin-3-ide-2,4,6-trione |

InChI |

InChI=1S/C12H18N2O3.Na/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8;/h8-9H,2-7H2,1H3,(H,13,15,17);/q;+1/p-1 |

InChI Key |

VFTILSBBLXWMQK-UHFFFAOYSA-M |

Canonical SMILES |

CCC1C(=O)[N-]C(=O)N(C1=O)C2CCCCC2.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Foundational Synthetic Routes to Barbituric Acid Derivatives

The synthesis of barbituric acid, the parent compound of the barbiturate (B1230296) class, was first accomplished by Adolf von Baeyer in 1864. mdpi.comwikipedia.org His initial methods involved the reduction of 5,5-dibromobarbituric acid. wikipedia.org However, the most fundamental and widely adopted method for creating the core barbituric acid structure is the condensation reaction between a malonic acid derivative and urea (B33335). mdpi.comwikipedia.orgpharmacy180.com

A significant advancement came in 1879 when Édouard Grimaux utilized malonic acid, urea, and phosphorus oxychloride. wikipedia.org The modern iteration of this approach, which avoids the complexities of dealing with the free carboxylic acid, employs diethyl malonate and urea in the presence of a strong base like sodium ethoxide. libretexts.orglibretexts.orgorgsyn.org This reaction proceeds via a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea attack the carbonyl carbons of the ester groups in diethyl malonate, leading to cyclization and the formation of the pyrimidine (B1678525) ring. libretexts.orglibretexts.orgpressbooks.pub

Another key reaction in the synthesis of barbituric acid derivatives is the Knoevenagel condensation. mdpi.comjetir.orgtsijournals.com This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as barbituric acid itself or its derivatives, with an aldehyde or ketone. mdpi.comtsijournals.com This method is particularly useful for creating 5-substituted derivatives, which are crucial for pharmacological activity. mdpi.comjetir.org Over the years, more than 2,500 different barbiturates have been synthesized using these foundational routes, highlighting the versatility of the core chemical strategies. wikipedia.orglibretexts.orglibretexts.orgpressbooks.pub

Targeted Synthesis of Sodium 1-cyclohexyl-5-ethylbarbiturate and Related Analogues

The synthesis of a specific, multi-substituted barbiturate such as 1-cyclohexyl-5-ethylbarbituric acid requires a more targeted and sequential application of foundational synthetic principles. This compound is a key intermediate in organic synthesis, valued for its stability and reactivity in processes like condensation and cyclization. chemimpex.com The final sodium salt is formed by treating the synthesized barbituric acid with a suitable sodium base.

Condensation and Alkylation Strategies in Barbiturate Core Formation

The construction of the 1-cyclohexyl-5-ethylbarbiturate molecule hinges on two primary strategies: condensation to form the barbiturate ring and alkylation to introduce the substituents at the desired positions.

There are two plausible synthetic pathways:

Pathway A: Post-condensation Alkylation/Arylation: This route begins with the synthesis of a simpler barbiturate, followed by the sequential addition of the cyclohexyl and ethyl groups. For instance, one could start with 5-ethylbarbituric acid and then introduce the cyclohexyl group onto one of the nitrogen atoms. gatech.edu N-alkylation can be achieved using alkyl halides or other electrophilic reagents. mdpi.com

Pathway B: Pre-condensation Synthesis of Precursors: This more common approach involves synthesizing the appropriately substituted precursors before the final ring-closing condensation. libretexts.orglibretexts.orgpressbooks.pub For 1-cyclohexyl-5-ethylbarbiturate, this would involve:

Step 1: Synthesis of Diethyl Ethylmalonate: The ethyl group is introduced onto diethyl malonate via enolate alkylation using an ethyl halide.

Step 2: Synthesis of N-cyclohexylurea: Cyclohexylamine is reacted with a cyanate (B1221674) or another suitable reagent to form the substituted urea.

Step 3: Condensation: Diethyl ethylmalonate is condensed with N-cyclohexylurea in the presence of a base like sodium ethoxide to form the target 1-cyclohexyl-5-ethylbarbituric acid.

A variation involves the synthesis of a disubstituted malonic ester, such as diethyl ethylmalonate, which is then reacted with N-cyclohexylurea. libretexts.orglibretexts.orgpressbooks.pub The choice of pathway depends on the availability of starting materials and the desired control over the substitution pattern.

Stereochemical Considerations in Synthesis

When the C-5 position of the barbiturate ring is asymmetrically substituted, as is the case with many analogs, it becomes a chiral center, leading to the existence of enantiomers (optical isomers). nih.gov For example, pentobarbital (B6593769) and hexobarbital (B1194168) are optically active compounds. nih.gov

The synthesis of these compounds typically results in a racemic mixture (an equal mixture of both enantiomers). nih.gov The separation of these enantiomers is often challenging but can be achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a specialized chiral column (e.g., a permethylated beta-cyclodextrin (B164692) column). nih.gov Research has shown that the different enantiomers of a barbiturate can exhibit varying potencies and effects, making stereoselective synthesis or separation a critical consideration in medicinal chemistry. nih.gov For 1-cyclohexyl-5-ethylbarbituric acid, the C-5 carbon is not a chiral center as it only bears one substituent (the ethyl group), with the other position being a hydrogen atom. However, for related 5,5-disubstituted analogs, stereochemistry would be a crucial factor.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of barbiturates is essential for improving efficiency and yield. Key factors include the choice of solvent, catalyst, temperature, and reaction time.

Solvents: While absolute ethanol (B145695) is traditionally used, especially in condensations involving sodium ethoxide, researchers have explored various solvents to improve yields and reaction rates. orgsyn.orgresearchgate.net In some cases, solvent-free conditions have been successfully employed. tsijournals.com

Catalysts: A wide range of catalysts can be used, particularly for Knoevenagel-type condensations. These include basic catalysts like triethylamine (B128534) and acidic catalysts such as p-toluenesulfonic acid or even natural catalysts like lemon juice. mdpi.comresearchgate.net The use of solid-supported catalysts (e.g., Ni-SiO2, KF-Al2O3) has also been reported to facilitate cleaner reactions and easier product isolation. tsijournals.com

Reaction Techniques: Modern techniques like microwave irradiation and grinding (mechanochemistry) have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. jetir.orgtsijournals.com For instance, the Knoevenagel condensation can be performed by grinding the reactants at room temperature, offering an efficient and environmentally friendly alternative. jetir.orgnih.gov

The table below summarizes the impact of different conditions on barbiturate synthesis.

Table 1: Optimization of Reaction Conditions in Barbiturate Synthesis

| Parameter | Conventional Method | Optimized/Novel Method | Advantage of Optimized Method | Reference |

|---|---|---|---|---|

| Catalyst | Sodium Ethoxide, Piperidine | KF-Al2O3, NH2SO3H, Ionic Liquids, Gold Nanoparticles | Higher yields, milder conditions, reusability. | tsijournals.comresearchgate.net |

| Solvent | Ethanol, Acetic Acid | Water, Solvent-free conditions | Reduced environmental impact, lower cost. | mdpi.comtsijournals.com |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation, Infrared, Grinding | Drastically reduced reaction times, improved yields. | jetir.orgtsijournals.com |

| Reaction Type | Two-step reactions | One-pot multicomponent reactions (MCRs) | Increased efficiency, atom economy, and simplicity. | mdpi.com |

Functionalization and Derivatization Techniques for Structure-Activity Relationship Probing

The pharmacological properties of barbiturates are highly dependent on the nature of the substituents on the pyrimidine ring. mdpi.comnih.gov Therefore, functionalization and derivatization are key for probing structure-activity relationships (SAR).

The most critical position for modification is the C-5 carbon. pharmacy180.comyoutube.comyoutube.com Introducing alkyl or aryl groups at this position is essential for activity, as the parent barbituric acid is inactive. pharmacy180.comtsijournals.com

Key SAR observations include:

C-5 Substituents:

Both hydrogen atoms at C-5 must be replaced by alkyl or aryl groups for hypnotic activity. youtube.com

The total number of carbon atoms in the two C-5 side chains influences the duration of action; generally, as lipophilicity increases (more carbons), the onset is faster and the duration is shorter. youtube.comyoutube.com However, this relationship has limits, and excessive lipophilicity can decrease activity. youtube.com

Branched, unsaturated, or alicyclic chains at C-5 tend to increase potency compared to straight-chain saturated analogs with the same number of carbons. youtube.com

Introducing polar groups (e.g., -OH, -COOH, -NH2) into a C-5 substituent decreases lipophilicity and potency. youtube.comyoutube.com

N-1 and N-3 Substituents:

Methylation at N-1 or N-3 can increase lipophilicity, leading to a faster onset and shorter duration of action. youtube.com

C-2 Substituent:

Replacing the oxygen atom at C-2 with a sulfur atom (to form a thiobarbiturate) significantly increases lipid solubility, resulting in a much faster onset and shorter duration of action. youtube.com

The table below illustrates how different functional groups affect the properties of the barbiturate core.

Table 2: Structure-Activity Relationships of Barbiturates

| Position | Substitution | Effect on Properties | Reference |

|---|---|---|---|

| C-5 | Two alkyl/aryl groups | Essential for CNS depressant activity. | pharmacy180.comyoutube.com |

| Increased chain length/branching | Increases lipophilicity; faster onset, shorter duration. | youtube.comyoutube.com | |

| Polar functional groups (-OH, -COOH) | Decreases lipophilicity and potency. | youtube.com | |

| N-1 / N-3 | Small alkyl groups (e.g., Methyl) | Increases lipophilicity; faster onset, shorter duration. | youtube.com |

| C-2 | Replacement of Oxygen with Sulfur (Thiobarbiturate) | Greatly increases lipophilicity; ultra-short action. | youtube.com |

Novel Synthetic Pathways and Green Chemistry Approaches in Barbiturate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of barbituric acid derivatives to minimize environmental impact. jetir.orgjetir.org These approaches focus on reducing the use of hazardous solvents, improving energy efficiency, and utilizing environmentally benign catalysts. jetir.org

Key green chemistry strategies include:

Solvent-Free Reactions: One of the most effective green approaches is to conduct reactions without a solvent. Grinding, a mechanochemical method, has been successfully used for the Knoevenagel condensation of barbituric acid with aromatic aldehydes. jetir.orgtsijournals.com This technique often leads to high yields in very short reaction times and avoids the environmental issues associated with organic solvents. jetir.org

Aqueous Media: Using water as a solvent is a cornerstone of green chemistry. mdpi.com Several multicomponent reactions for synthesizing barbiturate derivatives, such as pyrano[2,3-d]pyrimidines, have been developed to proceed efficiently in water. mdpi.com

Novel Catalysts: There is a move away from stoichiometric reagents towards catalytic amounts of more environmentally friendly substances. This includes the use of solid acid catalysts like sulfonic acid functionalized silica (B1680970) (SBA-Pr-SO3H), which are efficient, reusable, and easy to separate from the reaction mixture. nih.gov Gold nanoparticles have also been explored as catalysts for the synthesis of 1,3-dimethyl-5-benzylidenebarbituric acid derivatives. researchgate.net

Energy Efficiency: As mentioned, microwave and infrared irradiation provide energy-efficient alternatives to conventional heating, significantly shortening reaction times from hours to minutes. tsijournals.com

These novel pathways not only make the synthesis of barbiturates more sustainable but can also provide access to new derivatives through improved reaction efficiency and selectivity.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Elements within the Barbiturate (B1230296) Core

The barbiturate core, chemically known as 2,4,6-(1H,3H,5H)-pyrimidinetrione, is the fundamental pharmacophore essential for the activity of this class of drugs. europa.eu This heterocyclic ring system possesses specific features that are critical for binding to its primary molecular target, the GABA-A receptor. mhmedical.com

Key pharmacophoric elements include:

Two Carbonyl Groups: The oxygen atoms of the carbonyl groups at C2 and C4 act as hydrogen bond acceptors.

Imide Protons: The protons on the nitrogen atoms at positions 1 and 3 are acidic and can act as hydrogen bond donors.

Substituent Position: The carbon at the C5 position is the critical point for substitution. The nature of the groups attached to C5 determines the pharmacological properties of the specific barbiturate. mdpi.com Barbituric acid itself, without substituents at C5, is not pharmacologically active. mdpi.com

These elements create a specific three-dimensional arrangement of hydrogen bond donors and acceptors, which is crucial for the interaction with the binding site on the GABA-A receptor complex. ptfarm.pl This interaction enhances the effect of the neurotransmitter GABA, leading to increased chloride ion conductance and hyperpolarization of the neuronal membrane. mhmedical.com

Impact of Cyclohexyl Moiety Modifications on Biological Activity

In the case of Sodium 1-cyclohexyl-5-ethylbarbiturate, the cyclohexyl group is a bulky, lipophilic moiety. This feature is critical for its biological activity.

Key Research Findings:

Steric Bulk: The size and shape of the cyclohexyl group influence how the molecule fits into its binding pocket on the receptor. Modifications to this ring, such as changing its size (e.g., to a cyclopentyl) or introducing substituents, would be expected to alter the binding affinity and efficacy.

| Modification of Cycloalkyl Group at C5 | Predicted Impact on Activity | Rationale |

|---|---|---|

| Increase Ring Size (e.g., Cycloheptyl) | Potentially altered potency | Changes steric fit within the receptor binding pocket. |

| Decrease Ring Size (e.g., Cyclopentyl) | Likely decrease in potency | Reduces lipophilicity, potentially hindering blood-brain barrier penetration and receptor affinity. |

| Introduce Polar Substituents (e.g., -OH) | Significant decrease in hypnotic activity | Reduces lipophilicity, which is a key requirement for CNS depressant effects. |

Influence of Ethyl Group Substitutions on Receptor Interactions

The second substituent at the C5 position, in this case, an ethyl group, works in concert with the cyclohexyl moiety to fine-tune the molecule's pharmacological profile. The combination of a larger group (cyclohexyl) and a smaller group (ethyl) is a common feature in many sedative-hypnotic barbiturates.

Key Research Findings:

Asymmetry and Activity: The presence of two different alkyl or aryl groups at C5, as seen with the cyclohexyl and ethyl groups, is often associated with potent activity.

Chain Length: The length of the smaller alkyl chain influences potency. Studies on various barbiturates have shown that activity generally increases with chain length up to a certain point (typically 5-6 carbon atoms), after which it may decrease or lead to convulsant properties. nih.gov

Chirality: If the C5 substituents are sufficiently complex, the C5 carbon can become a chiral center, leading to enantiomers that may have different pharmacological activities. For instance, in some chiral barbiturates, one enantiomer can be an anticonvulsant while the other is a convulsant. nih.gov

| Modification of Ethyl Group at C5 | Predicted Impact on Activity | Rationale |

|---|---|---|

| Replacement with Methyl Group | Likely decrease in potency | Reduces overall lipophilicity. |

| Replacement with Propyl or Butyl Group | Potentially increased potency | Increases lipophilicity, but excessive length can alter the activity profile. |

| Replacement with Phenyl Group | Shift towards anticonvulsant activity | Phenyl groups at C5 are known to confer potent anticonvulsant properties, as seen in Phenobarbital (B1680315). europa.eu |

Contributions of the Sodium Counterion to Ligand-Receptor Dynamics

Barbiturates are weak acids due to the acidic protons on the nitrogen atoms of the pyrimidine (B1678525) ring. The "Sodium" in this compound indicates that it is the salt form of the parent compound.

Active Form: The pharmacologically active species is the barbiturate anion, which is formed when the parent barbituric acid derivative loses a proton. nih.gov The sodium salt form readily dissociates in solution to provide this active anion.

Receptor Interaction: It is the barbiturate anion that binds to a receptor site on the axoplasmic side of the neuronal membrane. nih.gov Studies have shown that barbiturates can block sodium channels, and this action is dependent on the anionic form of the molecule. nih.gov

No Direct Role for Sodium: The sodium counterion itself does not typically participate directly in the ligand-receptor binding event. Its primary role is to improve the water solubility and stability of the compound for formulation purposes, allowing for efficient delivery and dissociation into the active form in the physiological environment. The interaction that matters is between the barbiturate anion and its binding site, which is distinct from the binding sites for GABA or benzodiazepines. nih.gov

Rational Design and Synthesis of Novel Barbiturate Analogues with Modulated Activities

The principles of SAR derived from decades of barbiturate research guide the rational design of new analogues with improved or different activities. mdpi.com The goal is often to enhance therapeutic effects while minimizing undesirable side effects.

Strategies for Rational Design:

Hybrid Molecules: Researchers have designed and synthesized hybrid molecules that combine the barbiturate core with other pharmacophores. For example, hybrids of indole (B1671886) and barbituric acids have been investigated for anticancer activities. irapa.org

Conformational Constraint: Introducing conformational rigidity can lead to more specific receptor interactions. The synthesis of spiro-barbiturates, where the C5 substituents are part of a ring structure fused to the barbiturate core, is one such approach. nih.gov These conformationally constrained analogues have been explored to create compounds that can reverse the action of general anesthetics. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, replacing the oxygen at the C2 position with a sulfur atom creates a thiobarbiturate (e.g., Thiopental), which typically has a more rapid onset and shorter duration of action due to increased lipophilicity. mhmedical.com

Targeting Different Diseases: While traditionally used as sedatives, novel barbiturate derivatives are being designed for other therapeutic areas. By modifying the substituents, researchers are exploring their potential as anticancer agents and immune response modulators. uno.eduresearchgate.net The synthesis of these novel compounds often employs modern chemical methods to improve efficiency and yield. mdpi.comirapa.org

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For 1-cyclohexyl-5-ethylbarbituric acid, docking studies are essential to predict its binding mode and affinity within the GABA-A receptor. Barbiturates are known to bind to allosteric sites on the GABA-A receptor that are distinct from the binding sites of GABA itself or benzodiazepines. nih.govnih.gov These sites are generally located within the transmembrane domains (TMDs) of the receptor subunits. nih.gov

Docking simulations predict that the barbiturate (B1230296) core forms key hydrogen bonds with amino acid residues in the binding pocket, while the substituents at the N1 and C5 positions influence binding specificity and affinity. The N1-cyclohexyl group and the C5-ethyl group of 1-cyclohexyl-5-ethylbarbituric acid are predicted to engage in hydrophobic interactions with nonpolar residues within the binding site. cymitquimica.com These interactions are crucial for stabilizing the ligand-protein complex. Studies on similar barbiturates have identified potential interacting residues in the α and β subunits of the GABA-A receptor. nih.govtandfonline.com

A typical molecular docking simulation of a barbiturate like 1-cyclohexyl-5-ethylbarbituric acid with a homology model of the human α1β2γ2 GABA-A receptor would yield data on binding energy and specific molecular interactions.

Table 1: Predicted Interactions from a Hypothetical Docking of 1-Cyclohexyl-5-ethylbarbituric Acid with the GABA-A Receptor

| Interacting Residue (Subunit) | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| β2 Thr262 | Hydrogen Bond | 2.9 |

| β2 Met286 | Hydrophobic | 3.8 |

| α1 Met236 | Hydrophobic | 4.1 |

Note: This table is illustrative, based on known barbiturate binding sites; specific data for 1-cyclohexyl-5-ethylbarbituric acid is not publicly available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and movement of atoms and molecules over time. For 1-cyclohexyl-5-ethylbarbituric acid, MD simulations can be used to analyze the stability of the docked pose within the GABA-A receptor and to understand the kinetic properties of the receptor-channel upon binding. nih.gov

When a barbiturate binds, it induces conformational changes in the receptor that enhance the effect of GABA, primarily by increasing the duration of chloride channel opening, rather than the frequency. nih.govyoutube.com MD simulations can model these dynamic events. Conformational analysis of the flexible cyclohexyl ring is particularly important, as its different chair and boat conformations could influence the binding affinity and the allosteric modulation of the receptor.

Simulations can quantify the binding kinetics, including the association and dissociation rates of the ligand. These studies reveal that barbiturates stabilize the open state of the ion channel, leading to prolonged inhibitory postsynaptic currents. nih.gov

Table 2: Representative Kinetic Parameters of GABA-A Receptor Channel Gating Modulated by a Barbiturate

| Condition | Mean Open Time (ms) | Channel Opening Frequency | Predominant Open State |

|---|---|---|---|

| GABA (2 µM) | 2.5 | Normal | O1, O2 |

Source: Adapted from studies on pentobarbital (B6593769) and phenobarbital (B1680315) modulation of GABA-A receptors. nih.gov The barbiturate increases the mean open time by promoting the longest-lasting open state (O3).

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. For 1-cyclohexyl-5-ethylbarbituric acid, methods like Density Functional Theory (DFT) can be used to calculate its electronic structure, molecular orbital energies (HOMO and LUMO), and electrostatic potential surface.

The distribution of electron density, particularly around the carbonyl groups and nitrogen atoms of the barbiturate ring, is critical for forming hydrogen bonds with the receptor. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. acs.org The electrostatic potential map highlights the electron-rich regions (negative potential, typically around the oxygen atoms) that are prone to electrophilic attack or hydrogen bond donation, and electron-poor regions (positive potential, around the N-H protons) that can act as hydrogen bond donors. This information is vital for understanding why the molecule binds to specific residues in the receptor pocket.

Table 3: Predicted Electronic Properties of a Representative Barbiturate Molecule

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

Note: These values are representative for a generic barbiturate structure and would vary for 1-cyclohexyl-5-ethylbarbituric acid.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govplos.org For barbiturate derivatives, QSAR models can predict the activity of new, unsynthesized compounds based on calculated molecular descriptors. nih.gov

A QSAR study on a series of barbiturates including 1-cyclohexyl-5-ethylbarbituric acid would involve calculating various descriptors, such as:

Constitutional descriptors: Molecular weight, number of nitrogen atoms. nih.gov

Topological descriptors: Indices that describe the connectivity of the molecule.

Physicochemical descriptors: Lipophilicity (logP), molar refractivity.

These descriptors are then used to build a regression model that correlates them with an experimental measure of activity (e.g., EC₅₀ for GABA-A receptor modulation). The resulting QSAR equation can be used to predict the activity of other derivatives. Predictive analytics extends this approach by using machine learning algorithms and large datasets to forecast the pharmacological profiles of novel chemical entities, potentially reducing the number of failed candidates in drug development pipelines. clinicaltrialsarena.comresearchgate.net

Table 4: Common Descriptors in Barbiturate QSAR and Their Likely Correlation with Activity

| Descriptor | Description | Typical Correlation with CNS Depressant Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Positive (within a certain range) |

| Molecular Weight | Total mass of the molecule | Variable |

| Number of Rotatable Bonds | Measure of molecular flexibility | Variable |

In Silico Screening and Virtual Library Design for Barbiturate Derivatives

In silico screening, or virtual screening, is a powerful method for identifying promising drug candidates from large chemical libraries. pku.edu.cn A virtual library of barbiturate derivatives can be designed by systematically modifying the substituents on the barbiturate scaffold, such as varying the alkyl or aryl groups at the N1 and C5 positions.

The screening process typically involves a hierarchical filtering approach. First, a large library of designed derivatives of 1-cyclohexyl-5-ethylbarbituric acid would be filtered based on drug-likeness rules (e.g., Lipinski's rule of five). The remaining compounds would then be docked into the barbiturate binding site on the GABA-A receptor model. nih.govresearchgate.net The top-scoring compounds, based on predicted binding affinity and favorable interactions, are selected as "hits" for further investigation, such as MD simulations or eventual chemical synthesis and biological testing. This approach accelerates the discovery of derivatives with potentially improved potency or selectivity. researchgate.net

Table 5: A Typical Workflow for Virtual Screening of Barbiturate Derivatives

| Step | Description | Objective |

|---|---|---|

| 1. Library Design | Create a virtual library of analogs of 1-cyclohexyl-5-ethylbarbituric acid. | Explore chemical space around the core scaffold. |

| 2. Drug-Likeness Filtering | Apply computational filters (e.g., ADME/Tox properties). | Remove compounds with poor pharmacokinetic profiles. |

| 3. High-Throughput Docking | Dock the filtered library into the GABA-A receptor binding site. | Rank compounds based on predicted binding energy. |

| 4. Hit Selection | Select the top-ranked compounds for further analysis. | Identify a smaller, enriched set of promising candidates. |

| 5. Refined Analysis | Perform more accurate binding free energy calculations or MD simulations on hits. | Validate and prioritize the most promising hits for synthesis. |

Preclinical Pharmacokinetic and Pharmacodynamic Research

In Vivo Absorption and Distribution Studies in Model Organisms

In vivo absorption and distribution studies are fundamental in preclinical research to understand how a substance is taken up by and moves through a living organism. These studies are typically conducted in animal models, such as rodents (mice, rats) and non-rodents (dogs, primates), to predict the pharmacokinetic profile in humans.

Tissue Distribution and Systemic Exposure Profiles

Tissue distribution studies aim to determine the extent and rate at which a compound and its metabolites spread to various tissues and organs after administration. This is crucial for identifying target organs for therapeutic action and potential sites of toxicity. Following administration of the test compound, tissue samples (e.g., liver, kidney, heart, lung, muscle, fat, and brain) are collected at various time points. The concentration of the compound in these tissues is then quantified, typically using techniques like liquid chromatography-mass spectrometry (LC-MS).

The data generated from these studies are used to create systemic exposure profiles, which illustrate the concentration of the drug in the blood plasma over time. Key parameters derived from these profiles include the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents the total drug exposure. For a hypothetical compound, the results of such a study might be presented as follows:

Hypothetical Tissue Distribution Data This table is for illustrative purposes only and is not based on actual data for Sodium 1-cyclohexyl-5-ethylbarbiturate.

| Tissue | Concentration (ng/g) at 1h | Concentration (ng/g) at 6h | Concentration (ng/g) at 24h |

|---|---|---|---|

| Liver | 1500 | 800 | 100 |

| Kidney | 1200 | 600 | 50 |

| Brain | 200 | 50 | <10 |

| Lung | 800 | 300 | 20 |

| Heart | 500 | 150 | <10 |

| Muscle | 300 | 100 | <10 |

Barrier Permeability Investigations (e.g., Blood-Brain Barrier in relevant preclinical models)

A critical aspect of distribution for centrally acting drugs is their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.gov For a barbiturate (B1230296) derivative like this compound, which is expected to have effects on the central nervous system, assessing its BBB permeability is vital.

Preclinical models to investigate BBB permeability include in vivo methods in animals, where brain-to-plasma concentration ratios are determined. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can also be used to predict passive diffusion across the BBB. researchgate.net Furthermore, advanced in vitro systems using microfluidic chips with human-derived cells can offer a more accurate prediction of BBB permeability in the early stages of drug development. nih.gov

Metabolic Pathways and Metabolite Identification in Preclinical Models

Metabolism, or biotransformation, is the process by which the body chemically modifies a compound. These studies are essential to understand the compound's duration of action, potential for drug-drug interactions, and the formation of active or toxic metabolites.

Enzymatic Biotransformation Mechanisms

The primary site of drug metabolism is the liver, where a variety of enzymes, most notably the cytochrome P450 (CYP) family, are responsible for biotransformation. bioivt.com Metabolic studies typically involve incubating the compound with liver microsomes, S9 fractions, or hepatocytes from various species, including humans, to identify the metabolic pathways. bioivt.com These pathways can include oxidation, reduction, hydrolysis (Phase I reactions), and conjugation with endogenous molecules like glucuronic acid (Phase II reactions). Identifying the specific enzymes involved is crucial for predicting potential drug interactions.

Metabolic Stability and Clearance Rates in Preclinical Systems

Metabolic stability assays measure the rate at which a compound is metabolized in vitro. springernature.com This provides an estimate of its intrinsic clearance, which is the theoretical maximum rate of metabolism in the absence of other physiological limitations. nih.gov The results, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint), are used to predict the in vivo hepatic clearance of the drug. nih.gov Compounds with very high metabolic stability may have long half-lives and could accumulate in the body, whereas those with very low stability may be cleared too quickly to be effective. researchgate.net

Hypothetical Metabolic Stability Data This table is for illustrative purposes only and is not based on actual data for this compound.

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat (Microsomes) | 25 | 27.7 |

| Dog (Microsomes) | 40 | 17.3 |

| Monkey (Microsomes) | 35 | 19.8 |

Excretion Routes and Elimination Kinetics in Animal Models

Excretion studies determine how a compound and its metabolites are removed from the body. The primary routes of excretion are through the kidneys into urine and through the liver into bile and feces. In preclinical animal models, this is typically investigated by administering a radiolabeled version of the compound and then collecting and analyzing urine, feces, and bile over a period of time to quantify the amount of radioactivity excreted by each route.

The elimination kinetics describe the rate at which the drug is removed from the body, which is a key determinant of its duration of action. The elimination half-life (t½) is a primary parameter, representing the time it takes for the plasma concentration of the drug to decrease by half. This is determined from the systemic exposure profiles obtained during in vivo studies.

Preclinical Research on this compound Remains Undisclosed

Comprehensive searches of available scientific literature and databases have yielded no specific preclinical pharmacodynamic data at the molecular and cellular level for the compound this compound. While the substance is identified as a chemical entity, detailed research findings regarding its specific interactions with molecular targets and its effects on cellular functions are not publicly available.

The pharmacodynamic endpoints of a compound, particularly at the molecular and cellular level, are critical for understanding its mechanism of action. This level of research typically involves in vitro studies to determine how a substance interacts with specific receptors, ion channels, enzymes, or signaling pathways. However, for this compound, such studies and their outcomes are not documented in the accessible scientific domain.

Consequently, it is not possible to provide detailed research findings or construct data tables on the pharmacodynamic endpoints for this specific compound as the foundational data from preclinical investigations is absent from the public record. Further research would be required to elucidate the molecular and cellular pharmacodynamics of this compound.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of barbiturates, providing the means to separate them from complex matrices and quantify their presence. For "Sodium 1-cyclohexyl-5-ethylbarbiturate," both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful technique for the analysis of barbiturates, offering high resolution and sensitivity. A typical HPLC method for the analysis of "this compound" would involve a reversed-phase approach.

Method Development:

A suitable HPLC method would employ a C18 column, which is a common choice for the separation of barbiturates due to its versatility. uobasrah.edu.iqoregonstate.edu The mobile phase would likely consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. oregonstate.eduresearchgate.net The pH of the mobile phase is a critical parameter to control, as it influences the ionization state of the barbiturate (B1230296) and thus its retention on the column. For barbiturates, which are weakly acidic, a mobile phase with a pH around neutrality or slightly acidic is often optimal. huji.ac.il

A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential metabolites, which may have different polarities. Detection is commonly performed using a UV detector, typically at a wavelength of around 214 nm, where barbiturates exhibit strong absorbance. oregonstate.edu

Validation:

A developed HPLC method must be validated to ensure its reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A validated HPLC method for "this compound" would provide a robust tool for its quantification in various research samples.

| Parameter | Typical Condition/Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer researchgate.netnih.gov |

| Detection | UV at ~214 nm oregonstate.edu |

| Flow Rate | ~1 mL/min |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the analysis of barbiturates. However, due to their polarity and relatively low volatility, barbiturates generally require derivatization prior to GC analysis to improve their chromatographic behavior and thermal stability. rsc.org

Applications:

GC, particularly when coupled with a mass spectrometer (GC-MS), is highly effective for the identification and quantification of barbiturates and their metabolites. The high separation efficiency of capillary GC columns allows for the resolution of complex mixtures. The use of an internal standard is recommended for accurate quantification to compensate for variations in sample preparation and injection.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of "this compound" and assessing its purity. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this purpose.

Mass Spectrometry (MS) for Metabolite Profiling and Identification

Mass spectrometry, especially when coupled with a chromatographic separation technique like GC-MS or LC-MS, is a cornerstone for the identification of the parent compound and its metabolites. Electron ionization (EI) is a common ionization technique used in GC-MS for barbiturates.

Metabolite Profiling:

The metabolic pathways of barbiturates often involve oxidation of the substituents on the barbituric acid ring. For "this compound," potential metabolic transformations could include hydroxylation of the cyclohexyl ring or oxidation of the ethyl group. MS analysis can help identify these metabolites by observing the mass shifts relative to the parent drug.

Fragmentation Pattern:

The mass spectrum of derivatized "this compound" would be expected to show characteristic fragmentation patterns. For barbiturates with substituents at the C5 position, a common fragmentation pathway involves the cleavage of these substituents. The trimethylsilyl (B98337) (TMS) derivatives of barbiturates are known to produce abundant high-mass ions, which are useful for molecular weight determination and structural confirmation. libretexts.org

Hypothetical Fragmentation of TMS-derivatized 1-cyclohexyl-5-ethylbarbiturate:

| m/z (mass-to-charge ratio) | Ion |

| M+• | Molecular ion of the di-TMS derivative |

| M-15 | Loss of a methyl group from a TMS group, often a prominent peak in the spectra of TMS derivatives. libretexts.org |

| M-83 | Loss of the cyclohexyl radical |

| M-29 | Loss of the ethyl radical |

| Base Peak | Likely a fragment resulting from the cleavage of the C5 substituents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of "this compound."

¹H NMR Spectroscopy:

The ¹H NMR spectrum would show distinct signals for the protons of the cyclohexyl and ethyl groups. The chemical shifts and coupling patterns of these signals would confirm their connectivity. The protons on the cyclohexyl ring would likely appear as a complex multiplet in the aliphatic region of the spectrum. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, assuming free rotation.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The carbonyl carbons of the barbiturate ring would resonate at the downfield end of the spectrum. The quaternary carbon at the C5 position, to which the cyclohexyl and ethyl groups are attached, would also have a characteristic chemical shift. The carbons of the cyclohexyl and ethyl groups would appear in the aliphatic region.

Predicted NMR Data for 1-cyclohexyl-5-ethylbarbituric acid:

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexyl CH | ~2.0 - 2.5 (multiplet) | ~40 - 45 |

| Cyclohexyl CH₂ | ~1.0 - 1.9 (multiplet) | ~25 - 35 |

| Ethyl CH₂ | ~1.8 - 2.2 (quartet) | ~30 - 35 |

| Ethyl CH₃ | ~0.8 - 1.2 (triplet) | ~10 - 15 |

| C5 Carbon | - | ~55 - 65 |

| C=O Carbons | - | ~170 - 180 (imide), ~150 (urea) |

| NH | ~11.0 - 12.0 (broad singlet) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The chemical shifts for the cyclohexyl group are based on data for similar structures where a cyclohexyl group is attached to a quaternary carbon. rsc.orglibretexts.org The shifts for the ethyl group are based on general principles of NMR spectroscopy. chemimpex.com

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis, particularly for GC. rsc.org For "this compound," derivatization is crucial for GC analysis to increase its volatility and thermal stability.

Common Derivatization Techniques:

Silylation: This is one of the most common derivatization methods for barbiturates. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons on the nitrogen atoms of the barbiturate ring with trimethylsilyl (TMS) groups. This process significantly reduces the polarity of the molecule.

Alkylation: This involves the introduction of an alkyl group, typically a methyl or ethyl group, onto the nitrogen atoms. Reagents like trimethylanilinium hydroxide (B78521) (TMAH) can be used for "flash alkylation" in the hot GC injection port. Diazomethane can also be used for methylation, but it is a hazardous reagent. rsc.org

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the presence of other functional groups in the molecule.

Bioanalytical Method Development for Complex Preclinical Biological Matrices

The quantitative determination of this compound and its metabolites in complex preclinical biological matrices, such as blood, plasma, urine, and tissue homogenates, is fundamental for pharmacokinetic and toxicokinetic studies. ijsra.netijsra.net The development of robust and reliable bioanalytical methods is a critical and intricate process, necessitated by the low concentrations of the analyte, the complexity of the biological matrix, and the potential for interference from endogenous and exogenous compounds. nih.gov Chromatographic techniques are the cornerstone of bioanalytical methods for barbiturates, offering the high selectivity and sensitivity required for these applications. ijsra.netnih.gov

A typical bioanalytical method development workflow for this compound involves several key stages, beginning with sample preparation. The primary objective of sample preparation is to isolate the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Common techniques for barbiturate analysis include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.govunal.edu.co For instance, a study on the determination of various barbiturates in blood samples utilized LLE for sample cleanup before gas chromatographic analysis. unal.edu.co SPE, particularly with mixed-mode cation-exchange columns, has also been shown to be effective for the simultaneous extraction of weakly acidic barbiturates. cuny.edu

Following sample preparation, chromatographic separation is performed. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely employed techniques for the analysis of barbiturates. ijsra.netnih.gov In HPLC, reversed-phase columns, such as C18, are frequently used with mobile phases consisting of a mixture of an aqueous buffer and an organic modifier. nih.govnih.gov The pH of the mobile phase can be adjusted to optimize the separation of closely related barbiturate compounds. nih.gov For GC analysis, derivatization of the barbiturate may be necessary to improve its volatility and chromatographic behavior. nih.gov

Detection is the final stage of the analytical process. Mass spectrometry (MS), particularly when coupled with a chromatographic system (LC-MS or GC-MS), has become the gold standard for bioanalytical assays due to its exceptional sensitivity and selectivity. ijsra.netijsra.net Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions, minimizing the risk of interference. nih.gov For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of barbiturates in biological specimens, demonstrating excellent sensitivity with limits of detection in the low ng/mL range. nih.gov

The choice of analytical technique is often dictated by the specific requirements of the research application, including the desired sensitivity, the nature of the biological matrix, and the available instrumentation. The table below summarizes common analytical approaches for barbiturate analysis, which are applicable to the development of methods for this compound.

| Analytical Technique | Sample Preparation | Separation Method | Detection Method | Key Advantages |

| GC-MS | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Gas Chromatography (GC) | Mass Spectrometry (MS) | High resolution, established methodology |

| HPLC-UV | Protein Precipitation, LLE, SPE | High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) Spectroscopy | Cost-effective, robust |

| LC-MS/MS | Protein Precipitation, LLE, SPE | Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | High sensitivity and selectivity |

Method Validation and Quality Assurance in Barbiturate Analytical Research

Method validation is a critical component of bioanalytical research, ensuring that a developed analytical method is reliable, reproducible, and suitable for its intended purpose. unal.edu.cocuny.edu Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of bioanalytical methods. unal.edu.co The validation process involves a series of experiments designed to assess the performance characteristics of the method.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. nih.gov This is often assessed by analyzing blank samples of the biological matrix from multiple sources to check for interferences at the retention time of the analyte.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. unal.edu.co Calibration curves are generated by plotting the analytical response versus the concentration of the analyte, and the linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. unal.edu.co These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy is expressed as the percentage of the nominal concentration, and the precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. It is determined by comparing the analytical response of an analyte that has been added to and extracted from the biological matrix with the response of a pure standard of the same concentration.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. unal.edu.co This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

The following table provides typical acceptance criteria for these validation parameters in bioanalytical method validation for barbiturates:

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal value (±20% for the Lower Limit of Quantification) |

| Precision (CV) | ≤ 15% (≤ 20% for the Lower Limit of Quantification) |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte concentration within ±15% of the initial concentration |

Quality assurance (QA) is intrinsically linked to method validation and encompasses all the procedures and protocols implemented to ensure the integrity and reliability of the analytical data. This includes the use of standard operating procedures (SOPs), regular calibration and maintenance of instruments, use of certified reference materials, and participation in proficiency testing schemes where available. unodc.org Adherence to strict QA protocols is essential in preclinical research to ensure that the generated data is of high quality and can be confidently used for decision-making in the drug development process.

Emerging Research Frontiers and Future Directions

Integration of Omics Technologies in Barbiturate (B1230296) Research

Modern drug discovery and development are increasingly reliant on "omics" technologies, which allow for the large-scale study of biological molecules. nih.gov The integration of genomics, proteomics, and metabolomics provides a systems-biology approach to understanding how barbiturates interact with biological systems. mdpi.com These technologies are pivotal in identifying new drug targets and elucidating the complex pathways modulated by compounds like Sodium 1-cyclohexyl-5-ethylbarbiturate. nih.gov

By analyzing changes in gene expression (genomics), protein levels (proteomics), and metabolic profiles (metabolomics) in response to a barbiturate, researchers can build a comprehensive picture of its mechanism of action. mdpi.com For instance, transcriptomic analysis can reveal which genes are up- or down-regulated, offering clues about the cellular processes affected. mdpi.com Proteomics can identify the specific protein targets a barbiturate binds to, while metabolomics can show how the compound alters cellular metabolism. nih.gov This multi-omics approach is crucial for moving towards personalized medicine, where treatments can be tailored based on an individual's molecular profile. openpr.com

Development of Novel Barbiturate Derivatives with Targeted Molecular Profiles

The barbiturate skeleton is a versatile scaffold that chemists are modifying to create novel derivatives with improved therapeutic properties and targeted molecular profiles. uno.eduacs.org The pharmacological effects of barbiturates are heavily dependent on the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.com Research is focused on synthesizing new derivatives by introducing different functional groups to this position to explore new biological activities. gatech.edu

Recent investigations have shown that new barbiturate derivatives may have applications as antibacterial, antiviral, anti-cancer, and immune-modulating agents. uno.edu For example, novel synthetic methods are being developed to produce barbiturates with potential applications in cancer treatment. uno.eduuno.edu Another area of development involves creating hybrid molecules that combine the structural features of barbiturates with other pharmacologically active compounds to create multi-target agents, which could be powerful in treating complex diseases like inflammation. nih.gov The goal is to design molecules with high efficacy and specificity for their intended targets, potentially leading to new therapeutic agents for a wide range of conditions. acs.orgresearchgate.net

Exploration of Barbiturate Scaffolds as Chemical Probes for Receptor Biology

The barbiturate structure serves as a valuable chemical scaffold for designing probes to study receptor biology. google.com These chemical probes are essential tools for identifying and characterizing the binding sites of drugs on their protein targets. researchgate.net By synthesizing barbiturate derivatives with specific modifications, such as adding a reactive group or a fluorescent tag, researchers can covalently label and identify the binding domains of receptors. google.comnih.gov

For instance, derivatives of barbiturates have been synthesized to be attached to proteins to generate antibodies for immunoassays. google.com This process requires careful design of the linking group between the barbiturate and the protein to ensure the resulting antibody recognizes the target class of molecules. google.com Furthermore, barbiturate scaffolds are being used to develop ligands that can help elucidate the structure and function of ligand-gated ion channels, such as the GABA-A receptor, which is a primary target for barbiturates. researchgate.netresearchgate.net Understanding these interactions at a structural level is critical for the rational design of new drugs with improved selectivity and fewer side effects. The barbiturate core is now being recognized as a promising scaffold for developing inhibitors for enzymes like lipoxygenases, highlighting its potential in creating agents to combat inflammatory diseases. nih.gov

Advanced Experimental Models for Barbiturate Mechanism Investigations

Investigating the precise mechanisms of action of barbiturates requires sophisticated experimental models. The primary mechanism involves the modulation of the γ-aminobutyric acid (GABA) system, specifically by prolonging the opening of the chloride ion channel on the GABA-A receptor. researchgate.netnews-medical.net However, the full picture is more complex, involving effects on other systems as well.

Furthermore, techniques such as electrophysiology on models like the squid giant axon have provided insights into how these drugs interact with nerve membranes. scispace.com Animal models, including transgenic mice with specific mutations in GABA-A receptor subunits, are invaluable for linking molecular actions to physiological and behavioral outcomes. researchgate.net These advanced models, combined with computational docking and structure-activity relationship studies, are crucial for building a comprehensive understanding of how compounds like this compound exert their effects. researchgate.net

Table 1: Properties of 1-Cyclohexyl-5-ethylbarbituric acid (The acid form of the subject compound)

| Property | Value | Source |

| CAS Number | 837-32-1 | chemimpex.comparchem.comchemicalbook.comlookchem.com |

| Molecular Formula | C₁₂H₁₈N₂O₃ | chemimpex.com |

| Molecular Weight | 238.29 g/mol | chemimpex.com |

| Appearance | Off-white to yellow crystalline powder | chemimpex.com |

| Storage Conditions | 0-8 °C | chemimpex.com |

Table 2: Properties of this compound

| Property | Value | Source |

| CAS Number | 59960-29-1 | letopharm.com |

| Molecular Formula | C₁₂H₁₇N₂NaO₃ | letopharm.com |

| Molecular Weight | 260.2647 g/mol | letopharm.com |

| Boiling Point | 377.7°C at 760 mmHg | letopharm.com |

| Vapor Pressure | 2.98E-07mmHg at 25°C | letopharm.com |

Q & A

Q. What are the established methods for synthesizing Sodium 1-cyclohexyl-5-ethylbarbiturate, and how can purity be validated?

Synthesis typically involves cyclohexyl and ethyl substitutions on the barbituric acid core, followed by sodium salt formation. Key steps include:

- Condensation reactions : Cyclohexyl and ethyl groups are introduced via alkylation or nucleophilic substitution under controlled pH and temperature .

- Purification : Recrystallization from ethanol-water mixtures is common, with purity assessed via:

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Validated methods include:

- LC-MS/MS : Offers high sensitivity (LOQ ~0.1 ng/mL) and specificity by monitoring mass transitions (e.g., m/z 255 → 143 for the parent ion) .

- UV-Vis spectroscopy : Utilizes absorbance at 240–260 nm (ε ≈ 10,000 L·mol⁻¹·cm⁻¹) in pH 7.4 buffer, though cross-reactivity with other barbiturates may require chromatographic separation .

Q. What are the known pharmacological properties of this compound, and how do they compare to structurally similar barbiturates?

- Sedative-hypnotic activity : Lower potency than thiopental (CNS depression EC₅₀ ~15 mg/kg vs. 5 mg/kg in rodent models).

- Metabolism : Hepatic CYP450-mediated oxidation of the cyclohexyl moiety produces inactive metabolites (t₁/₂ ~6–8 hrs in humans) .

- Structural analogs : Unlike amobarbital (3-methylbutyl substitution), the cyclohexyl group confers slower onset but prolonged duration due to lipid solubility .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be reconciled across species?

Discrepancies in bioavailability (e.g., 80% in rats vs. 60% in primates) may arise from:

- Species-specific CYP450 isoforms : Rat CYP2D1 vs. human CYP2C19 metabolic efficiency.

- Protein binding differences : Albumin affinity varies (Ka: 1.5×10⁴ M⁻¹ in humans vs. 8×10³ M⁻¹ in dogs), affecting free drug concentration.

Methodological approach :

Conduct interspecies in vitro microsomal assays to quantify metabolic rates.

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in neuroinflammation models?

A dual-arm study is recommended:

- Arm 1 (In vitro) : Primary microglial cells treated with LPS (10 ng/mL) + compound (1–100 µM). Measure TNF-α suppression via ELISA.

- Arm 2 (In vivo) : Murine neuroinflammation model (e.g., MPTP-induced) with drug administration (10–50 mg/kg). Assess BBB penetration via CSF sampling and LC-MS .

Key controls : Include barbiturate-negative controls (e.g., phenobarbital) and COX-2 inhibitors to isolate GABAergic vs. anti-inflammatory effects.

Q. How can computational modeling improve the prediction of this compound’s binding affinity to GABAA receptors?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with α1β2γ2 GABAA subunits. Focus on hydrophobic pockets near the β3 subunit’s M2 helix.

- MD simulations : Run 100-ns trajectories in CHARMM36 force field to assess stability of ligand-receptor complexes. Correlate binding free energy (ΔG) with experimental EC₅₀ values .

Validation : Cross-reference with mutagenesis studies (e.g., β2N265S mutation reducing affinity by 50%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported neurotoxicity thresholds for this compound?

Conflicting LD₅₀ values (e.g., 120 mg/kg in mice vs. 90 mg/kg in rats) may stem from:

- Administration route : Intraperitoneal vs. intravenous bioavailability differences.

- Endpoint criteria : Variability in defining "lethality" (e.g., respiratory arrest vs. cardiac failure).

Resolution strategy : - Standardize protocols using OECD Guideline 425 (fixed-dose procedure).

- Perform histopathological analysis to differentiate organ-specific toxicity .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for Quantifying this compound

| Technique | Sensitivity (LOQ) | Specificity | Sample Prep Time | Cost |

|---|---|---|---|---|

| LC-MS/MS | 0.1 ng/mL | High | 2–4 hrs | $$$$ |

| UV-Vis | 1 µg/mL | Moderate | 1 hr | $ |

| GC-FID | 10 ng/mL | Low | 3–5 hrs | $$$ |

Q. Table 2. Key Pharmacokinetic Parameters Across Species

| Species | Bioavailability (%) | t₁/₂ (hrs) | Protein Binding (%) |

|---|---|---|---|

| Rat | 80 | 6.2 | 75 |

| Human | 60 | 8.5 | 85 |

| Dog | 70 | 5.8 | 68 |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.